![molecular formula C8H7N2O4- B119378 4-(Methylamino)-3-nitrobenzoic acid CAS No. 41263-74-5](/img/structure/B119378.png)
4-(Methylamino)-3-nitrobenzoic acid
Overview
Description
“4-(Methylamino)-3-nitrobenzoic acid” is a compound that contains a benzoic acid group, a nitro group, and a methylamino group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the nitration of 4-(methylamino)benzoic acid, a process that would introduce the nitro group at the 3-position of the benzene ring. This could potentially be achieved using a mixture of nitric and sulfuric acids .Molecular Structure Analysis
The molecular structure of “4-(Methylamino)-3-nitrobenzoic acid” would consist of a benzene ring substituted with a carboxylic acid group (benzoic acid) at the 1-position, a nitro group at the 3-position, and a methylamino group at the 4-position .Chemical Reactions Analysis
The presence of the nitro group and the carboxylic acid group in the molecule suggests that it could participate in various chemical reactions. The nitro group could potentially be reduced to an amino group, and the carboxylic acid group could react with bases or be involved in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methylamino)-3-nitrobenzoic acid” would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and nitro groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Peptide Cyclization
4-(Methylamino)-3-nitrobenzoic acid: is utilized in the cyclization of peptides, which is a crucial step in the synthesis of cyclic peptides . These cyclic structures are significant in drug discovery due to their specific binding properties and larger surface area compared to linear small molecules. The use of this compound allows for the creation of cyclic thiodepsipeptides and cyclic homodetic peptides, which can mimic protein structure motifs and enhance drug efficacy .
Structural Modification of Natural Products
The introduction of amino groups, such as those found in 4-(Methylamino)-3-nitrobenzoic acid , into natural products is a common strategy to improve their solubility, activity, and reduce adverse effects . This structural modification is essential in the development of new pharmaceuticals and optimizing the performance of existing natural product-based drugs .
Synthesis of Tripeptide Derivatives
Researchers have discovered that derivatives of 4-(Methylamino)-3-nitrobenzoic acid can be used to synthesize potent tripeptide derivatives . These derivatives have shown promising results as agonists for certain receptors, which could lead to the development of new anti-inflammatory drugs .
Non-Protein Amino Acid Production
In the study of harmful algal blooms, 4-(Methylamino)-3-nitrobenzoic acid derivatives are important for the analysis of non-protein amino acids produced by cyanobacteria . These amino acids can have various effects on ecosystems and human health, and understanding their production is key to managing and mitigating the impacts of algal blooms .
Macrocyclization
The compound is involved in macrocyclization processes, which are part of synthesizing large, complex cyclic structures . These macrocycles have applications in drug design, where they can provide a scaffold for high-affinity ligands targeting specific proteins .
Cysteine Modification
In peptide synthesis, 4-(Methylamino)-3-nitrobenzoic acid is used for cysteine modification . This modification is important for creating disulfide bridges, which can stabilize the peptide structure and affect its biological activity .
One-Pot Synthesis Procedures
The compound facilitates one-pot synthesis procedures, streamlining the production of complex molecules . This efficiency is particularly beneficial in high-throughput drug discovery and development processes .
Desulfurization Reactions
Finally, 4-(Methylamino)-3-nitrobenzoic acid plays a role in desulfurization reactions during the synthesis of cyclic peptides . This step is crucial for removing sulfur atoms from the peptide chain, which can be necessary for the final bioactive compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(methylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLIIWEQBYUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300675 | |
Record name | 4-(methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-3-nitrobenzoic acid | |
CAS RN |
41263-74-5 | |
Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41263-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 41263-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-(methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3XW4KR39J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(methylamino)-3-nitrobenzoic acid in the synthesis of Dabigatran etexilate?
A1: 4-(Methylamino)-3-nitrobenzoic acid serves as a crucial starting material in various synthetic routes for Dabigatran etexilate [, , ]. It undergoes a series of chemical transformations, including acyl chlorination, condensation, reduction, amidation, and cyclization, ultimately leading to the final drug molecule.
Q2: How does the synthetic route utilizing 2-chloro-1-methylpyridinium iodide (CMPI) as a catalyst compare to other methods in terms of yield and environmental impact?
A2: Research suggests that employing CMPI as a catalyst in the reaction between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate leads to a significant improvement in the overall yield of Dabigatran etexilate []. This method resulted in a 16.4% increase in yield compared to previous methods using 4-(methylamino)-3-nitrobenzoic acid as the starting point. Furthermore, this route is touted as being more environmentally friendly and suitable for industrial production due to its reduced environmental impact.
Q3: Are there alternative synthetic approaches to producing Dabigatran etexilate that utilize different starting materials or catalysts?
A3: Yes, researchers have explored alternative synthetic pathways. One method utilizes CDI (carbonyldiimidazole) as a coupling agent instead of CMPI []. Another study reports a novel one-pot synthesis of a key intermediate, 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, which can then be further processed to obtain Dabigatran etexilate []. These alternative approaches highlight the ongoing efforts to optimize the synthesis of this important drug.
Q4: Beyond its role in Dabigatran etexilate synthesis, are there other applications or research areas where 4-(methylamino)-3-nitrobenzoic acid is being investigated?
A4: While primarily recognized as a precursor in Dabigatran etexilate synthesis, research on 4-(methylamino)-3-nitrobenzoic acid extends to its potential antipsychotic properties []. This highlights the compound's potential versatility and encourages further investigation into its broader therapeutic applications.
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